Crystal Structure Divergence: L-Enantiomer vs. Racemic DL Form
N-Acetyl-L-alanine methylamide (L-AANMA) crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 13.87 Å, b = 6.98 Å, c = 16.29 Å, and Z = 8 molecules per unit cell. In contrast, the racemic DL compound (DL-AANMA) crystallizes in the tetragonal space group I4₁/a with a = 13.81 Å, c = 16.50 Å, and Z = 16 [1]. The L-form exhibits antiparallel β-sheet hydrogen-bonding with backbone dihedral angles φ = −83.6° and ψ = +150.8°, while the DL-form packs with a pseudo-fourfold screw axis and a distinct hydrogen-bonded array that is not part of the overall crystal symmetry [2]. This translates into a macroscopic physical difference: the L-form melts at 179–183 °C, whereas the DL-form melts at 137–139 °C, a ΔT of ~42–44 °C .
| Evidence Dimension | Crystal space group, unit cell, melting point |
|---|---|
| Target Compound Data | Space group P2₁2₁2₁; a = 13.87, b = 6.98, c = 16.29 Å; Z = 8; φ = −83.6°, ψ = +150.8°; mp = 179–183 °C |
| Comparator Or Baseline | N-Acetyl-DL-alanine methylamide (DL-AANMA): Space group I4₁/a; a = 13.81, c = 16.50 Å; Z = 16; mp = 137–139 °C |
| Quantified Difference | Different space group; ΔZ = 8; Δmp ≈ 42–44 °C; distinct hydrogen-bonding array |
| Conditions | Single-crystal X-ray diffraction at room temperature; L-form grown from methanol, DL-form from acetone |
Why This Matters
Procurement of the enantiopure L-form guarantees a defined crystal packing motif and predictable melting behavior, whereas the racemic mixture introduces packing heterogeneity that can complicate solid-state characterization and formulation.
- [1] Harada, Y.; Iitaka, Y. The crystal and molecular structures of N-acetyl-DL-alanine-N-methylamide and N-acetyl-L-alanine-N-methylamide. Acta Crystallogr. Sect. B 1974, 30 (6), 1452–1459. DOI: 10.1107/s0567740874005061. View Source
- [2] scite.ai. Citation context from Harada & Iitaka (1974): φ and ψ dihedral angles of −83.6° and 150.8° for Ac-Ala-NHMe in antiparallel β-sheet configuration. View Source
